molecular formula C19H14N2O4 B11524802 (8Z)-4-methyl-8-[2-(3-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-4-methyl-8-[2-(3-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11524802
M. Wt: 334.3 g/mol
InChI Key: KFUNSQJCLQGGPF-UHFFFAOYSA-N
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Description

(8Z)-4-METHYL-8-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE: is a complex organic compound with a unique structure that combines elements of furochromene and hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8Z)-4-METHYL-8-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the hydrazine moiety. Key steps include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazine group: This step involves the reaction of the furochromene derivative with a hydrazine compound, often under reflux conditions in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy. Industry : The compound can be used in the development of new polymers and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (8Z)-4-METHYL-8-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE exerts its effects is complex and involves multiple pathways. The hydrazine moiety can interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The furochromene core may also play a role in stabilizing the compound and facilitating its interactions with molecular targets.

Comparison with Similar Compounds

    (8Z)-4-METHYL-8-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE: can be compared to other hydrazine derivatives and furochromene compounds.

    Hydrazine derivatives: These include compounds like phenylhydrazine and methylhydrazine, which share the hydrazine functional group.

    Furochromene compounds: These include various substituted furochromenes that share the core structure but differ in their substituents.

Uniqueness: The unique combination of the furochromene core and the hydrazine moiety in (8Z)-4-METHYL-8-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE gives it distinct chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

9-hydroxy-4-methyl-8-[(3-methylphenyl)diazenyl]furo[2,3-h]chromen-2-one

InChI

InChI=1S/C19H14N2O4/c1-10-4-3-5-12(8-10)20-21-19-17(23)16-14(24-19)7-6-13-11(2)9-15(22)25-18(13)16/h3-9,23H,1-2H3

InChI Key

KFUNSQJCLQGGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)O

Origin of Product

United States

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